克罗塔司他汀

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to Crotastriatine, such as crotanecine, involves complex chemical processes. For instance, crotanecine has been synthesized through a tandem [4 + 2]/[3 + 2] cycloaddition of nitroalkenes, illustrating the intricate steps involved in creating such molecules. This process highlights the synthetic versatility and challenges in producing compounds within this chemical family (Denmark & Thorarensen, 1997).

Molecular Structure Analysis

The molecular structure of related compounds, such as crotamine, has been extensively studied. Crotamine, a basic toxin from snake venom, exhibits a defined molecular weight and consists of specific amino acid residues, indicating the complexity and specificity of its molecular structure. Such analyses provide insights into the structural characteristics essential for the biological activity of these compounds (L. Cj, 1975).

Chemical Reactions and Properties

Research on crotamine and its derivatives reveals significant insights into their chemical reactions and properties. These compounds interact with lipid membranes and DNA, showing a range of biological activities, from antimicrobial to antitumoral effects. Their ability to form complexes with DNA and interact with different phospholipid compositions highlights their chemical versatility and potential as drug carriers (Dal Mas et al., 2017).

Physical Properties Analysis

The solution structure of crotamine provides insights into its physical properties. It comprises an alpha-helix and a beta-sheet, contributing to its biological functions and interactions with Na+ channels. This structural information is crucial for understanding how such toxins affect biological systems at a molecular level (Nicastro et al., 2003).

Chemical Properties Analysis

The DNA-interactive properties of crotamine and its potential as a drug carrier are significant aspects of its chemical properties. Studies have detailed how crotamine binds to DNA, forming complexes that may aggregate and precipitate under specific conditions. This interaction is key to its cellular uptake and specificity for actively proliferating cells, underscoring the therapeutic potential of crotamine and its derivatives (Chen et al., 2012).

科学研究应用

从科学出版物中提取关键短语:朱等人 (2020) 在“PLoS ONE”中的一项研究提出了一种基于神经网络的方法,用于从科学文章中提取关键短语,这可能有助于对克罗塔司他汀等化合物进行研究分类和总结 (朱等人,2020).

使用 PET 进行药物研究和开发:福勒等人 (1999) 讨论了正电子发射断层扫描 (PET) 在药物研究中的应用,强调了其评估药代动力学和药效学事件的能力,这可能与研究克罗塔司他汀的作用有关 (福勒等人,1999).

神经科学研究中的肌酸:舒尔特海斯等人 (1990) 探讨了肌酸对 γ‐[3H]氨基丁酸合成和释放的影响,展示了可能适用于研究其他神经化合物(如克罗塔司他汀)的方法 (舒尔特海斯等人,1990).

大鼠模型中的功能基因组学:雅各布 (1999) 讨论了大鼠模型在基因组研究中的应用,这可能是一种研究克罗塔司他汀生物效应的相关方法 (雅各布,1999).

肌酸一水合物的临床药理学:珀斯基和布拉佐 (2001) 提供了对肌酸临床药理学的见解,这可能为研究克罗塔司他汀的药代动力学和治疗应用提供参考 (珀斯基和布拉佐,2001).

以工作流为中心的研究对象的保存:贝尔哈贾姆等人 (2015) 讨论了使用本体来保存科学工作流,这有助于管理和重现与克罗塔司他汀相关的研究过程 (贝尔哈贾姆等人,2015).

属性

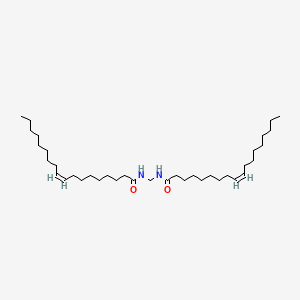

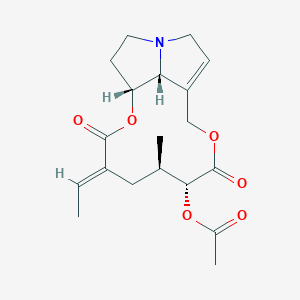

IUPAC Name |

[(1R,4E,6R,7R,17R)-4-ethylidene-6-methyl-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-en-7-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO6/c1-4-13-9-11(2)17(25-12(3)21)19(23)24-10-14-5-7-20-8-6-15(16(14)20)26-18(13)22/h4-5,11,15-17H,6-10H2,1-3H3/b13-4+/t11-,15-,16-,17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POAACKCBTJLFMK-GFXIYLJVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)OC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\C[C@H]([C@H](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)OC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Crotastriatine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。